

Combretastatin A4: A Technical Guide to its Pharmacology and Toxicology Profile

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Compound of Interest		
Compound Name:	Combretastatin A4	
Cat. No.:	B1662141	Get Quote

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Introduction

Combretastatin A4 (CA4), a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum, has garnered significant attention in oncology research as a potent antimitotic and vascular-disrupting agent (VDA). Its unique mechanism of action, which selectively targets the tumor vasculature, sets it apart from conventional cytotoxic chemotherapies. This technical guide provides an in-depth overview of the pharmacology and toxicology of Combretastatin A4 and its more soluble phosphate prodrug, Combretastatin A4 Phosphate (CA4P), which is the form predominantly used in clinical development.

Pharmacology Mechanism of Action

Combretastatin A4 exerts its potent antitumor effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and subsequent disruption of tumor vasculature.

Tubulin Binding and Mitotic Arrest: CA4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1] Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting microtubule formation, CA4 arrests cells in the G2/M phase of the cell cycle, leading to mitotic

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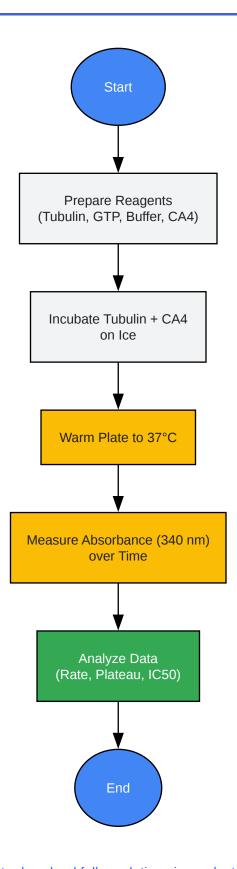
catastrophe and apoptosis in rapidly proliferating cells, including both tumor cells and endothelial cells.[2]

- Vascular Disruption: A key feature of CA4's pharmacology is its profound and rapid effect on the tumor neovasculature. Endothelial cells, particularly the immature and actively proliferating cells lining tumor blood vessels, are highly sensitive to the microtubuledestabilizing effects of CA4. This leads to a cascade of events culminating in the shutdown of tumor blood flow:
 - Endothelial Cell Shape Change: Disruption of the microtubule cytoskeleton causes endothelial cells to change from their flattened morphology to a more rounded shape.
 - Increased Vascular Permeability: The morphological changes in endothelial cells lead to the breakdown of cell-cell junctions, significantly increasing vascular permeability.
 - Vascular Collapse and Thrombosis: The combination of endothelial cell rounding and increased permeability results in elevated interstitial pressure within the tumor, leading to the collapse of blood vessels. This is often accompanied by the formation of thrombi, further occluding blood flow.
 - Tumor Necrosis: The acute shutdown of blood supply deprives the tumor core of oxygen and nutrients, leading to extensive hemorrhagic necrosis.[3]









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